2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Overview
Description
2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide: is a chemical compound with the molecular formula C11H14ClNO2. It is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline. This compound is used in scientific research due to its unique properties, allowing for potential breakthroughs in various fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods reported for the synthesis of similar compounds involves the reaction of 2-chloracetamide with formaldehyde . This method can be adapted for the synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide by using appropriate starting materials and reaction conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including substitution reactions. It can be used as a reagent in the synthesis of other compounds, such as imidazole compounds and carboxylic acid activating reagents .
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, chloroacetic acid, and 2-ethyl-6-methylaniline. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include imidazole compounds and other carboxylic acid activating reagents, which are useful intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research due to its unique properties. It is used in the synthesis of various organic compounds, including pharmaceuticals and materials for industrial applications. Its ability to act as a reagent in the synthesis of other compounds makes it valuable in organic synthesis and material science.
Mechanism of Action
The mechanism by which 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide exerts its effects is not well-documented. similar compounds are known to interact with specific molecular targets and pathways, leading to their desired effects. Further research is needed to elucidate the exact mechanism of action for this compound.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJTWKPQRPOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187767 | |
Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-12-4 | |
Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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